Tegafur

Description

This compound (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. This compound is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of this compound. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.

This compound is a congener of the antimetabolite fluorouracil with antineoplastic activity. This compound is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for neoplasm and cancer and has 39 investigational indications.

Congener of FLUOROURACIL with comparable antineoplastic action. It has been suggested especially for the treatment of breast neoplasms.

See also: Capecitabine (related).

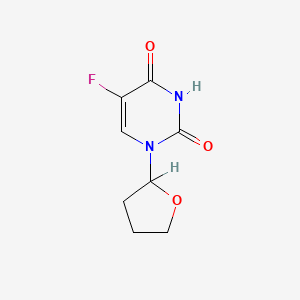

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009966 | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |

| Record name | SID8139878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17902-23-7, 82294-77-7 | |

| Record name | Tegafur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tegafur [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEGAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.8-343.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Bioavailability Engineering of Tegafur: A Technical Guide

Topic: Pharmacokinetics and Oral Bioavailability of Tegafur Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Fluoropyrimidine Paradox

5-Fluorouracil (5-FU) remains a cornerstone of oncology, yet its utility is hamstrung by a kinetic paradox: it is potently cytotoxic but metabolically fragile. Administered intravenously, 5-FU has a plasma half-life of merely 10–20 minutes, with up to 85% of the dose rapidly catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver before reaching tumor tissues.

This compound (FT) was developed as a lipophilic prodrug to solve this. However, this compound alone is insufficient. This guide details the pharmacokinetic architecture of this compound, not as a monotherapy, but as the active core of "Modulated Oral Fluoropyrimidines" (S-1/Teysuno and UFT). We will explore how CYP2A6 activation and DPD inhibition are engineered to achieve oral bioavailability superior to IV 5-FU infusions.

Chemical Pharmacology & Mechanism of Activation

The Prodrug Activation Pathway

Unlike 5-FU, this compound is chemically stable and well-absorbed orally. Its transformation into active 5-FU is a hepatic enzymatic process primarily driven by Cytochrome P450 2A6 (CYP2A6) .[1][2]

-

Step 1 (Hydroxylation): CYP2A6 hydroxylates the furan ring of this compound at the C-5' position.

-

Step 2 (Spontaneous Collapse): The unstable intermediate (5'-hydroxythis compound) spontaneously decomposes to release 5-FU and succinaldehyde.

-

Step 3 (Anabolism vs. Catabolism): The released 5-FU is either activated to cytotoxic nucleotides (FdUMP, FUTP) or degraded by DPD.

The Modulation Strategy (S-1 and UFT)

To maximize oral bioavailability, this compound is rarely used alone. It is formulated with "modulators" that inhibit the enzymes responsible for 5-FU degradation and GI toxicity.[3]

-

UFT (this compound + Uracil): Uracil competes with 5-FU for DPD, preserving 5-FU plasma levels.

-

S-1 / Teysuno (this compound + Gimeracil + Oteracil): This is the most advanced formulation.

-

Gimeracil (CDHP): A potent, reversible inhibitor of DPD (approx. 200x more potent than Uracil). It maintains high plasma 5-FU concentrations.[2]

-

Oteracil (OXO): An inhibitor of Orotate Phosphoribosyltransferase (OPRT).[2][3][4] It has low oral bioavailability, staying in the gut to block the phosphorylation of 5-FU in the GI mucosa, thereby reducing diarrhea (a dose-limiting toxicity).

-

Visualization: The Metabolic & Modulation Pathway

The following diagram illustrates the conversion of this compound to 5-FU and the specific inhibition points of Gimeracil and Oteracil.[3][4][5]

Figure 1: Mechanism of this compound bioactivation and the dual-modulation strategy of S-1 (Teysuno).

Pharmacokinetic Profile

The pharmacokinetics (PK) of this compound are characterized by rapid absorption and a dependence on CYP2A6 genotype. When administered as S-1, the PK profile shifts to resemble a continuous infusion of 5-FU due to DPD inhibition.[2]

Key PK Parameters (Human Data)

The table below summarizes PK parameters following a single oral dose of S-1 (containing 50 mg this compound) in cancer patients.

| Parameter | This compound (Prodrug) | 5-FU (Active Metabolite) | Gimeracil (Modulator) | Oteracil (Modulator) |

| Tmax (h) | 0.5 – 2.0 | 2.0 – 3.5 | 1.0 – 2.0 | 2.0 – 3.0 |

| Cmax (ng/mL) | ~1800 – 2200 | ~120 – 150 | ~250 – 300 | ~30 – 50 |

| AUC (ng[4]·h/mL) | ~18,000 – 25,000 | ~600 – 800 | ~1,200 – 1,500 | ~150 – 200 |

| T1/2 (h) | 11 – 13 | 1.5 – 2.0* | 3.0 – 4.0 | 3.0 – 4.0 |

| Protein Binding | 52% | 18% | 32% | 8% |

*Note: The T1/2 of 5-FU is significantly prolonged in S-1 formulations compared to IV 5-FU (approx. 10-20 min) due to the presence of Gimeracil.

Pharmacogenomic Variability (CYP2A6)

The conversion of this compound to 5-FU is highly sensitive to CYP2A6 polymorphisms.

-

**Wild Type (1/1): Normal conversion rates.

-

**Poor Metabolizers (4/4, 7, 9): Common in East Asian populations. These patients exhibit:

-

Higher this compound AUC: Accumulation of the prodrug.

-

Lower 5-FU Cmax: Reduced conversion efficiency.

-

Clinical Impact: Despite lower Cmax, therapeutic efficacy is often maintained due to the prolonged half-life managed by Gimeracil, but dose adjustments may be required to avoid this compound accumulation toxicity.

-

Experimental Protocols: Quantifying Bioavailability

To validate this compound PK in preclinical or clinical settings, a robust LC-MS/MS assay is required. The following protocol ensures separation of the prodrug, the active metabolite, and the modulators.

Protocol: Simultaneous LC-MS/MS Quantification

Objective: Quantify this compound, 5-FU, and Gimeracil in plasma.[2]

1. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma.

-

Add 20 µL of Internal Standard (IS) working solution (e.g., 5-Bromouracil or isotope-labeled 5-FU-13C15N2).

-

Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex for 60 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to autosampler vials.

2. Chromatographic Conditions (UPLC):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with high aqueous stability (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Note: HILIC is preferred for polar 5-FU retention.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B (0-1 min) -> 50% B (3 min) -> 95% B (re-equilibration).

3. Mass Spectrometry (MS/MS) Parameters:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (critical for 5-FU and Gimeracil).

-

MRM Transitions:

-

This compound: m/z 199.1 -> 129.0

-

5-FU: m/z 129.0 -> 42.1

-

Gimeracil: m/z 154.0 -> 82.0

-

Oteracil: m/z 258.0 -> 214.0

-

Visualization: Bioanalytical Workflow

Figure 2: Step-by-step bioanalytical workflow for this compound/5-FU quantification.

References

-

European Medicines Agency (EMA). "Teysuno (this compound / Gimeracil / Oteracil) Assessment Report." EMA/CHMP/73722/2011. Available at: [Link]

-

Yamazaki, H., et al. "Role of Cytochrome P450 2A6 in the Oxidation of this compound to 5-Fluorouracil in Human Liver Microsomes." Drug Metabolism and Disposition, 2001. Available at: [Link][6]

-

Diasio, R. B. "Clinical implications of dihydropyrimidine dehydrogenase inhibition." Oncology, 1999. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Teysuno Prescribing Information." Available at: [Link] (Search: Teysuno)

-

Malet-Martino, M., et al. "The metabolism of oral fluoropyrimidines." Current Medicinal Chemistry - Anti-Cancer Agents, 2002. Available at: [Link]

Sources

- 1. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. The European Medicines Agency Review of this compound/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 6. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Bioanalytical Profiling of Tegafur and Its Metabolic Cascade

Executive Summary: The Prodrug Paradox

Tegafur (FT) represents a cornerstone in the structural evolution of fluoropyrimidines. Designed as a lipophilic prodrug of 5-Fluorouracil (5-FU), it circumvents the rapid catabolism associated with intravenous 5-FU while improving oral bioavailability. However, the efficacy of this compound is inextricably linked to a complex metabolic activation pathway governed by stereochemistry and enzymatic variability.

For the analytical scientist, this compound presents a dual challenge:

-

Structural Resolution: Distinguishing the prodrug from its active metabolites (5-FU) and toxic catabolites (FBAL).

-

Stereochemical Profiling: this compound possesses a chiral center at the C-2' position of the furanidyl ring, leading to enantioselective pharmacokinetics that must be accounted for during assay development.

This guide provides a validated framework for the structural analysis of this compound, moving beyond basic quantification to a mechanistic understanding of its metabolic fate.

The Metabolic Architecture

Understanding the structural transformation of this compound is a prerequisite for selecting the correct analytical targets. This compound is bioactivated primarily by hepatic CYP2A6 to 5'-hydroxythis compound, an unstable intermediate that spontaneously collapses to release 5-FU.[1]

Simultaneously, the generated 5-FU faces a "metabolic fork in the road":

-

Anabolic Activation: Conversion to fluoronucleotides (FdUMP) which inhibit Thymidylate Synthase (efficacy).

-

Catabolic Breakdown: Degradation by Dihydropyrimidine Dehydrogenase (DPD) to DHFU, eventually leading to

-fluoro-

Visualization: The this compound Bioactivation & Toxicity Pathway

Figure 1: The metabolic cascade of this compound.[1][2][3][4][5] Blue path indicates bioactivation; Red path indicates catabolic clearance leading to neurotoxic FBAL.

Stereochemical Analysis: The R vs. S Divergence

A critical oversight in many standard assays is treating this compound as a single entity. This compound is a racemate of (R)-Tegafur and (S)-Tegafur .[4][6]

-

(R)-Tegafur: Preferentially hydroxylated by CYP2A6. It is the primary source of the active 5-FU but is cleared rapidly.

-

(S)-Tegafur: Metabolized slowly. It acts as a circulating reservoir but contributes less to immediate peak 5-FU levels.

Analytical Implication: While clinical monitoring often measures total this compound, mechanistic toxicology studies require chiral separation.

Chiral Separation Strategy

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane/Ethanol (80:20 v/v) isocratic elution.

-

Detection: UV at 270 nm or MS/MS.

Validated LC-MS/MS Protocol

For routine bioanalysis in plasma, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The polarity of 5-FU requires specific attention to column selection to avoid "dead volume" elution.

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) often yields dirty extracts for fluoropyrimidines. Liquid-Liquid Extraction (LLE) is recommended for superior signal-to-noise ratios.

-

Aliquot: 100

L Human Plasma. -

IS Addition: Add 10

L of 5-Fluorouracil- -

Extraction: Add 1.0 mL Ethyl Acetate (Acidifying with 10

L 0.1M HCl improves 5-FU recovery). -

Agitation: Vortex 5 min; Centrifuge 10 min at 4,000 rpm.

-

Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Chromatographic Conditions[7][8]

-

Column: Waters Atlantis dC18 (3

m, 2.1 x 100 mm) or Phenomenex Kinetex F5. Note: Standard C18 columns often fail to retain 5-FU. HILIC is an alternative if sensitivity is low. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 100% A (Load)

-

1-4 min: Ramp to 90% B

-

4-5 min: Hold 90% B (Wash lipophilic this compound)

-

5.1 min: Re-equilibrate.

-

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. 5-FU and this compound lose a proton readily at the N3 position.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Logic |

| 5-FU | 129.0 | 42.0 | 25 | Ring fragmentation (loss of -NH-CH=CF-) |

| This compound | 199.1 | 129.0 | 15 | Loss of furanidyl moiety (cleavage at N1) |

| FBAL | 106.0 | 42.0 | 20 | Decarboxylation/Deamination |

| 5-FU- | 131.0 | 44.0 | 25 | Internal Standard |

Advanced Structural Confirmation: F-NMR

When LC-MS/MS ambiguity arises (e.g., distinguishing isomeric metabolites), Fluorine-19 Nuclear Magnetic Resonance (

Why

-

Chemical Shift Range: The

F range is vast (~400 ppm). This compound and 5-FU peaks are separated by >30 ppm, allowing baseline resolution without chromatography. -

In Vivo Application: Can be used on intact tissue samples or biofluids (urine/bile) with minimal prep (addition of D

O).

Protocol for Urine Analysis:

-

Mix 400

L urine with 100 -

Add Trifluoroacetic acid (TFA) as an external chemical shift reference (-76.5 ppm).

-

Acquire spectra (proton-decoupled) to observe the characteristic F-shifts:

-

5-FU: ~ -169 ppm

-

This compound: ~ -166 ppm (often appears as multiplets due to the chiral center influence).

-

FBAL: ~ -190 ppm.

-

Summary of Key Metabolites

| Metabolite | Role | Structural Feature | Analytical Challenge |

| This compound | Prodrug | Furanidyl-uracil (Lipophilic) | Chiral center (R/S); Late elution on RP-HPLC. |

| 5-FU | Active Drug | Fluorinated Pyrimidine | Very Polar; Poor retention on C18; Matrix suppression high.[7] |

| DHFU | Catabolite | Hydrogenated Pyrimidine ring | Lack of UV chromophore (saturated ring); Requires MS. |

| FBAL | Toxic End-product | Acyclic Amino Acid | Low molecular weight; Neurotoxic marker. |

References

-

Stereoselective Metabolism: Damle, B. D., et al. "Stereoselective metabolism and pharmacokinetics of this compound." Biopharmaceutics & Drug Disposition, 2001.

-

CYP2A6 Activation: Yamazaki, H., et al. "Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound." Drug Metabolism and Disposition, 2001.

-

LC-MS/MS Methodology: Payne, L. D., et al. "Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS."[7] BASi Analytical Reports.

-

19F-NMR Applications: Martino, R., et al. "Fluorine-19 NMR spectroscopic studies of the metabolism of 5-fluorouracil." Magnetic Resonance in Medicine, 2005.

-

Neurotoxicity Mechanisms: Okeda, R., et al. "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine... directly injure myelinated fibers."[8] Acta Neuropathologica, 1996.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 8. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Tegafur quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Tegafur in Biological Matrices

Introduction & Clinical Context

This compound (FT) is a prodrug of the antimetabolite 5-Fluorouracil (5-FU), widely utilized in the treatment of gastrointestinal and head/neck malignancies. Unlike direct 5-FU administration, this compound is metabolically activated by Cytochrome P450 2A6 (CYP2A6) in the liver, offering a sustained release profile and improved oral bioavailability.

Precise quantification of this compound is critical for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, particularly given the high inter-patient variability in CYP2A6 activity. This application note details a robust, self-validating HPLC-UV method for quantifying this compound in human plasma, ensuring resolution from its active metabolite (5-FU) and internal standards.

Metabolic Activation Pathway

Understanding the analyte's biological context is essential for method specificity. The method must resolve the prodrug (this compound) from the active drug (5-FU).

Figure 1: Metabolic bioactivation of this compound to 5-Fluorouracil.[1]

Method Development Strategy

To achieve high sensitivity and reproducibility, we selected a Liquid-Liquid Extraction (LLE) technique over Protein Precipitation (PPT). While PPT is faster, LLE provides superior sample cleanliness, reducing matrix effects that compromise UV detection limits.

-

Stationary Phase: A C18 end-capped column is required to minimize silanol interactions with the nitrogenous bases of the pyrimidine ring.

-

Mobile Phase: A slightly acidic phosphate buffer (pH 4.0) suppresses the ionization of 5-FU (pKa ~8.0) and this compound, ensuring they remain in neutral forms for optimal retention on the hydrophobic C18 phase.

-

Detection: this compound exhibits maximum UV absorption (

) at approximately 270–272 nm .

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump) | High precision flow control required. |

| Column | Inertsil ODS-3 or Spherisorb ODS2 (150 mm x 4.6 mm, 5 µm) | Robust C18 chemistry for polar compounds. |

| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate ( | Isocratic elution ensures baseline stability. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 35°C | Improves mass transfer and peak sharpness. |

| Injection Vol | 20–50 µL | Higher volume compensates for UV sensitivity limits. |

| Detection | UV-Vis / DAD @ 270 nm | |

| Run Time | 15 Minutes | This compound elutes ~11-12 min; 5-FU ~4-5 min. |

Reagents & Standards

-

Stock Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL). Store at -20°C.

-

Internal Standard (IS): 5-Bromouracil (5-BU) or Chlorouracil. Prepare at 10 µg/mL in water.

-

Buffer Prep: Dissolve 1.36g

in 1L HPLC-grade water. Adjust pH to 4.0 with dilute Phosphoric Acid (

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses Ethyl Acetate to extract this compound from plasma, removing proteins and hydrophilic salts.

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Detailed Steps:

-

Thaw plasma samples at room temperature.

-

Transfer 200 µL of plasma into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of Internal Standard (5-Bromouracil, 10 µg/mL). Vortex briefly.

-

Add 2.0 mL of Ethyl Acetate.

-

Vortex vigorously for 2 minutes to ensure phase transfer.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.

-

Carefully transfer the upper organic layer to a clean glass tube. Critical: Do not disturb the protein interface.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C until dry.

-

Reconstitute the residue in 200 µL of Mobile Phase. Vortex for 1 minute.

-

Transfer to autosampler vials with glass inserts.

Method Validation & Performance

The following data represents typical performance metrics observed during validation studies following FDA Bioanalytical Method Validation guidelines.

Table 1: Validation Summary

| Parameter | Result / Criteria |

| Linearity Range | 0.5 – 50.0 µg/mL ( |

| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL (Signal-to-Noise > 10) |

| Recovery (Extraction Efficiency) | > 85% for this compound; > 80% for IS |

| Intra-day Precision (%CV) | < 5.0% (at 1, 10, 50 µg/mL) |

| Inter-day Accuracy | 96.5% – 104.2% |

| Selectivity | No interfering peaks at retention times of this compound (~11.5 min) or IS (~8.0 min). |

Troubleshooting & Optimization

-

Peak Tailing: If the this compound peak symmetry factor > 1.5, the column may have active silanol sites.

-

Solution: Ensure the column is "end-capped." Alternatively, increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH after adding TEA).

-

-

Low Recovery:

-

Solution: Ensure the pH of the plasma is not influencing extraction. While this compound is relatively neutral, ensuring the plasma is not highly acidic or basic helps. Re-check the nitrogen evaporation step; excessive heat (>45°C) can degrade the analyte.

-

-

Interference:

-

Solution: If co-elution occurs with endogenous plasma components, adjust the Acetonitrile percentage. Lowering ACN to 8% will increase retention times and improve resolution.

-

References

-

Maring, J. G., et al. (1997).[2] "Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma." Journal of Chromatography B, 695(2), 409-416.[2]

-

U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

-

Hirakawa, T., et al. (2003). "Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection." Therapeutic Drug Monitoring, 25(2), 221-228.[2]

-

BenchChem. (2025).[1] "HPLC method for quantifying this compound-Uracil and metabolites in plasma."

Sources

Application Notes & Protocols for the Synthesis of Novel Tegafur Derivatives

Introduction: The Rationale for Innovating Beyond Tegafur

This compound, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), represents a significant advancement in cancer therapy, particularly for solid tumors like gastric and colorectal cancers.[1][2] Its design as a lipophilic derivative of 5-FU allows for oral administration and improved absorption, overcoming some of the pharmacokinetic challenges associated with intravenous 5-FU.[3] this compound is metabolized in the liver, primarily by the CYP2A6 enzyme, into 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA synthesis.[1][4]

Despite its successes, the therapeutic window of this compound can be narrow, and its efficacy is sometimes limited by toxicity and the development of drug resistance. This has catalyzed a dedicated effort in medicinal chemistry to synthesize novel this compound derivatives. The primary objectives of these synthetic endeavors are to:

-

Enhance Antitumor Efficacy: By modifying the core structure to improve interaction with biological targets or by creating multifunctional molecules.[5]

-

Reduce Systemic Toxicity: By designing derivatives that are selectively activated in the tumor microenvironment.[6]

-

Improve Pharmacokinetic Profiles: By altering lipophilicity or metabolic stability to optimize drug delivery and prolong therapeutic action.[7]

-

Achieve Targeted Delivery: By conjugating this compound to moieties like peptides or antibodies that recognize specific markers on cancer cells.

This document provides a detailed guide to the prevailing synthetic strategies for creating novel this compound derivatives, complete with step-by-step protocols and the scientific rationale behind the methodological choices.

Conceptual Framework: Strategies for Derivative Synthesis

The synthesis of novel this compound derivatives hinges on several core chemical strategies. Each approach aims to modify a specific part of the molecule to achieve a desired biological outcome. Understanding the logic behind these strategies is crucial for rational drug design.

Caption: Logical map of synthetic strategies for this compound modification.

Protocol 1: Modern, Metal-Free Synthesis of the this compound Core Structure

A significant advancement in synthesizing the this compound backbone is the move away from traditional metal catalysts towards base-mediated, metal-free conditions. This approach is not only more environmentally friendly but also simplifies purification. A novel protocol utilizes 1,8-diazabicycloundec-7-ene (DBU) for the alkylation of 5-fluorouracil.[8][9]

Workflow: Two-Step DBU-Mediated Synthesis

Caption: Workflow for the DBU-mediated synthesis of this compound.[9]

Detailed Step-by-Step Methodology

Materials:

-

5-Fluorouracil (5-FU)

-

2-Acetoxytetrahydrofuran

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Aqueous Ethanol (e.g., 80%)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Alkylation Reaction Setup:

-

In a round-bottom flask dried under vacuum, add 5-fluorouracil (1.0 eq).

-

Add anhydrous acetonitrile to the flask.

-

Add 2-acetoxytetrahydrofuran (1.2-1.5 eq) to the suspension.

-

Finally, add DBU (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Rationale: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the uracil ring, making it nucleophilic for the subsequent alkylation reaction. Using 2-acetoxytetrahydrofuran as the alkylating agent is effective and generates easily removable byproducts.[8][9]

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-FU spot has been consumed (typically several hours).

-

-

Work-up and Intermediate Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil contains a mixture of N1-alkylated (this compound precursor), N3-alkylated, and N1,N3-disubstituted products. A preliminary purification via flash chromatography may be performed at this stage.

-

-

Deacetylation and Final Purification:

-

Dissolve the crude or pre-purified product mixture in aqueous ethanol.

-

Heat the solution to 70 °C for 2-4 hours.

-

Scientist's Note: This step serves to hydrolyze any remaining acetyl groups and helps in the selective crystallization or purification of the desired N1-substituted product, this compound.

-

Cool the solution, and if a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solution and purify the residue by column chromatography on silica gel to obtain pure this compound. The final yield for this two-step process is reported to be around 72%.[9]

-

-

Characterization:

-

Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

-

Protocol 2: Synthesis of Lipophilic this compound Derivatives via N¹-Acylation

To enhance the lipophilicity of this compound derivatives, which can improve membrane permeability and alter pharmacokinetic properties, acyl chains (e.g., from fatty acids) can be attached to the N1 position of the 5-FU core.[11][12] This is typically achieved using a coupling reagent.

General Reaction Scheme

This method involves the direct coupling of a carboxylic acid to the N1 position of 5-FU, often facilitated by a peptide coupling reagent like BROP (bromotripyrrolidinophosphonium hexafluorophosphate) or carbodiimides such as DCC/DIC.[12][13]

Materials:

-

5-Fluorouracil (5-FU)

-

Carboxylic Acid of choice (e.g., Lauric acid, Oleic acid) (1.0 eq)

-

BROP (1.5 eq) or DIC (N,N'-Diisopropylcarbodiimide) (1.5 eq)

-

Triethylamine (NEt₃) (3.0 eq) or another non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF)

-

Standard reaction glassware under an inert atmosphere

Procedure:

-

Reaction Setup:

-

Dissolve the selected carboxylic acid (1.0 eq) and 5-fluorouracil (1.5 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Rationale: Running the reaction at 0 °C helps to control the reactivity of the coupling agent and minimize side reactions. DMF is an excellent polar aprotic solvent for dissolving the reactants.

-

-

Addition of Reagents:

-

Add triethylamine (3.0 eq) to the cooled solution.

-

Slowly add the coupling reagent (BROP or DIC, 1.5 eq) to the mixture.

-

Scientist's Note: Coupling reagents like BROP and DIC activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the deprotonated 5-FU.[12] While DCC is also common, the urea byproduct (DCU) can be difficult to remove. The byproduct from DIC is more soluble, simplifying purification.[13]

-

-

Reaction and Work-up:

-

Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N¹-acyl-5-fluorouracil derivative.

-

| Derivative Type | Rationale for Synthesis | Potential Advantage | Representative Synthetic Method |

| N¹-Acyl Derivatives | Increase lipophilicity to improve absorption and membrane crossing.[12] | Enhanced oral bioavailability; potential for formulation in lipid-based vehicles.[11] | Direct coupling with carboxylic acids using reagents like BROP or DIC.[12][13] |

| Peptide Conjugates | Target specific receptors overexpressed on cancer cells. | Increased tumor selectivity and reduced off-target toxicity. | Solid-phase or solution-phase synthesis involving amide bond formation.[14] |

| Bioisosteric Analogs | Modulate electronic properties and metabolic stability of the tetrahydrofuran ring.[15] | Improved cytotoxic activity and altered metabolic pathways.[16] | Multi-step synthesis involving the creation of modified heterocyclic alkylating agents. |

| Co-crystals | Alter physicochemical properties without covalent modification.[17] | Improved solubility, stability, and dissolution rate using green chemistry principles.[17] | Solid-state grinding or solution-based crystallization with a co-former. |

Protocol 3: Conceptual Framework for Synthesizing this compound-Peptide Conjugates

Conjugating this compound to a targeting peptide is a sophisticated strategy for enhancing tumor-specific delivery. The synthesis requires careful planning, often involving protecting group chemistry and specialized coupling techniques.

Logical Workflow for Conjugate Synthesis

Caption: General workflow for the synthesis of this compound-peptide conjugates.

Key Considerations for Synthesis

-

Linker Strategy: A linker is often necessary to connect the drug to the peptide without sterically hindering the binding of either component. The linker must be stable in circulation but may be designed to be cleaved within the target cell.

-

Functional Group Compatibility: The this compound derivative must possess a functional group (e.g., a carboxylic acid or an amine) that can react with a corresponding group on the peptide to form a stable covalent bond (typically an amide bond).

-

Protecting Groups: Amino acids in the peptide have reactive side chains that must be "protected" during the coupling reaction to prevent unwanted side reactions. These protecting groups are removed in the final step.

-

Coupling Chemistry: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) are commonly used to form the amide bond between the drug-linker complex and the peptide.

-

Purification and Analysis: High-Performance Liquid Chromatography (HPLC) is essential for purifying the final conjugate. Mass spectrometry is used to confirm the molecular weight and identity of the product.

This strategy, while complex, holds immense promise for developing next-generation, highly targeted cancer therapeutics based on the this compound scaffold.

References

-

Hong, Y. S., et al. (2013). This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. PubMed Central. [Link]

- Lunan Pharmaceutical Group Corp. (2020). Preparation method of this compound.

-

Zasada, A., et al. (2017). Synthesis of this compound by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. ResearchGate. [Link]

-

O'Shea, D., et al. (2008). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository. [Link]

-

Gota, V., et al. (2020). Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis. PubMed Central. [Link]

-

Gao, F., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

-

Zasada, A., et al. (2017). Supporting Information Synthesis of this compound by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Warsaw University of Technology. [Link]

-

Mustafa, Y. F., et al. (2021). Prodrug of 5-Fluorouracil and 5-Ethynyluracil: Synthesis, Characterization, and Release Study. Annals of the Romanian Society for Cell Biology. [Link]

-

Holshouser, M. H., et al. (1985). Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position. PubMed. [Link]

-

Huang, C., et al. (2014). Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. PubMed Central. [Link]

-

Various Authors. (2017). This compound. New Drug Approvals. [Link]

-

Ansari, M. Q., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. [Link]

-

Kurihara, M., et al. (1997). Scientific Basis for the Combination of this compound With Uracil. CancerNetwork. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wang, Y., et al. (2016). The Clinical Evaluation of this compound Gimeracil Oteracil Combined with THP and DDP for Second-Line Treatment of Advanced Cardiac Carcinoma. PubMed. [Link]

-

Acher, F., et al. (1997). A New Method for the Synthesis of 5-Fluorouracil Prodrugs. Thieme. [Link]

-

Sabbah, D. A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. PubMed Central. [Link]

-

Hamada, C., et al. (2017). Randomized phase II trial of TEGAFIRI (this compound/uracil, oral leucovorin, irinotecan) compared with FOLFIRI (folinic acid, 5-fluorouracil, irinotecan) in patients with unresectable/recurrent colorectal cancer. PubMed. [Link]

-

Zasada, A., et al. (2017). Synthesis of this compound by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. ACS Publications. [Link]

-

Hasegawa, K., et al. (2016). Adjuvant Oral Uracil-Tegafur with Leucovorin for Colorectal Cancer Liver Metastases: A Randomized Controlled Trial. PubMed. [Link]

-

Sabbah, D. A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ResearchGate. [Link]

-

Hsieh, H., et al. (n.d.). Anticancer Drug Discovery of New this compound-Derivatives for Colorectal Cancer Therapy(3/3). Taipei Medical University. [Link]

-

Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

Al-Salami, H., et al. (2018). Examples of bioisosteric replacement in drug development. ResearchGate. [Link]

-

National Cancer Institute. (2008). This compound-Uracil and Leucovorin or S-1 in Treating Patients With Stage III Colon Cancer That Has Been Completely Removed by Surgery. ClinicalTrials.gov. [Link]

-

Singh, S., et al. (2024). Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. PubMed Central. [Link]

-

Sexton, T., et al. (2025). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

-

Ogiso, T., et al. (1993). Effect of Hydrophilic and Lipophilic Vehicles on Skin Permeation of this compound, Alclofenac and Ibuprofen With or Without Permeation Enhancers. PubMed. [Link]

-

Sheleheda, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][18]triazino[2,3-c]quinazolines. PubMed Central. [Link]

-

Chen, Y., et al. (2021). Facile Synthesis of Peptide-Conjugated Gold Nanoclusters with Different Lengths. MDPI. [Link]

Sources

- 1. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of hydrophilic and lipophilic vehicles on skin permeation of this compound, alclofenac and ibuprofen with or without permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. mdpi.com [mdpi.com]

- 14. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN110655506A - Preparation method of this compound - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Tegafur Resistance

Welcome to the Advanced Application Support Center. Topic: Tegafur Resistance in Cancer Cell Lines Ticket ID: TGF-RES-2026-X Assigned Specialist: Senior Application Scientist, Oncology Division

Introduction: The Prodrug Paradox

If you are observing "resistance" to this compound in your cell lines, you must first distinguish between pharmacokinetic failure (lack of activation) and pharmacodynamic resistance (molecular evasion). Unlike direct-acting 5-FU, this compound is a prodrug. In standard 2D cell culture, This compound is often metabolically inert because most immortalized cancer cell lines lack the hepatic enzyme CYP2A6 required to convert it into 5-Fluorouracil (5-FU).

This guide addresses the complete spectrum of failure modes: from experimental artifacts (activation failure) to true molecular resistance (efflux, target modification, and autophagy).

Module 1: Metabolic Activation (The "False" Resistance)

User Query: "My cells are resistant to this compound (IC50 > 100 µM), but sensitive to 5-FU. Is this a transport issue?"

Diagnosis: This is likely Activation Failure , not resistance. This compound requires conversion to 5-FU by Cytochrome P450 2A6 (CYP2A6), which is abundantly expressed in the liver but silenced in most cancer cell lines (e.g., HeLa, MCF-7, HCT116).

Troubleshooting Protocol: The Liver-Mimic Assay

To validate true resistance, you must supply the metabolic machinery.

-

S9 Fraction Supplementation:

-

Add Liver S9 fractions (human or rat) to your media during drug incubation.

-

Cofactor Mix: NADPH generating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

-

Control: Treat cells with this compound + S9 and this compound - S9. If toxicity only occurs with S9, your cells are not resistant; they are just metabolically incompetent [1].

-

-

Transfection Model:

-

Stably transfect your target cell line with a CYP2A6 expression vector . This creates a self-activating model (e.g., DLD-1/CYP2A6) that mimics in vivo tumor pharmacokinetics [2].

-

Module 2: The "Sink" & The Target (DPD & TS)

User Query: "I am using S-1 (this compound/Gimeracil/Oteracil) components, but the cells survive. Which pathway is compensating?"

Diagnosis: True resistance often stems from an imbalance between activation (OPRT) and degradation (DPD), or overexpression of the target (Thymidylate Synthase).

Key Resistance Markers

| Marker | Function | Resistance Mechanism | Remediation Strategy |

| DPD (DYPD) | Degrades 5-FU to inactive metabolites. | High Expression: Overwhelms Gimeracil (the DPD inhibitor in S-1). | Titrate higher Gimeracil ratios (1:1 molar) or use siRNA knockdown of DPYD. |

| TS (TYMS) | DNA synthesis enzyme (Target).[1] | Amplification: Excess enzyme sponges up the active metabolite (FdUMP). | Combine with Pemetrexed or TS-shRNA. |

| OPRT (UMPS) | Converts 5-FU to active FUMP.[2] | Downregulation: 5-FU remains as a prodrug intermediate. | No direct rescue; indicates switch to non-antimetabolite class. |

| ABCC11 | Efflux Transporter.[3][4] | High Expression: Pumps FdUMP out of the cell. | Genotype for SNP 538G>A. Use ABCC11 inhibitors (e.g., Cepharanthine). |

Pathway Visualization: The this compound-Resistance Axis

Caption: Figure 1. The metabolic cascade of this compound. Resistance arises at three critical nodes: lack of activation (CYP2A6), excessive degradation (DPD), or target overexpression/efflux (TS/ABCC11).

Module 3: Advanced Survival Mechanisms (Autophagy & Efflux)

User Query: "My Western blots show normal TS and DPD levels, but the cells still recover after treatment."

Diagnosis: The cells are likely utilizing Autophagy to recycle damaged organelles or ABCC11-mediated efflux .

The Autophagy Escape Route

5-FU/Tegafur treatment induces metabolic stress. Resistant cells (e.g., colon cancer lines) upregulate autophagy (LC3-II conversion) to survive this stress [3].

Validation Experiment:

-

Step 1: Treat cells with this compound (activated) at IC50.

-

Step 2: Co-treat with Chloroquine (10-20 µM) or 3-Methyladenine (3-MA) .

-

Result: If viability drops significantly in the combination arm compared to this compound alone, autophagy is your resistance driver.

The ABCC11 (MRP8) Efflux Factor

The transporter ABCC11 pumps the active metabolite FdUMP out of the cell. This is genetically determined by the SNP 538G>A [4].[5][6]

-

Genotype GG/GA: High efflux activity (Resistant).

-

Genotype AA: Non-functional transporter (Sensitive).

-

Action: Genotype your cell line. If GG/GA, test combination with ABCC11 inhibitors (e.g., Sulfinpyrazone).

Module 4: Experimental Protocols

Protocol A: The "Pulse-Escalation" Resistance Generation

Do not use continuous high-dose exposure, which selects for generic multi-drug resistance (MDR).

-

Initial IC50: Determine the baseline IC50 of the parental line (using S9 activation if necessary).

-

Pulse 1: Treat cells at IC20 for 72 hours.

-

Recovery: Wash and grow in drug-free media until confluence returns (3-5 days).

-

Escalation: Increase dose by 1.5x. Repeat Pulse/Recovery cycle.

-

Endpoint: When cells tolerate 10x the initial IC50, characterize for TS amplification and DPD expression.

Protocol B: Western Blot Panel for this compound Resistance

Load 30µg protein/lane. Use the following validated antibodies:

| Target | Molecular Weight | Significance in Resistance |

| CYP2A6 | ~56 kDa | Must be present for this compound activation. |

| Thymidylate Synthase (TS) | ~36 kDa | High band intensity correlates with resistance. |

| DPD | ~111 kDa | High band intensity indicates rapid drug clearance. |

| LC3B | 14 / 16 kDa | LC3-II (lower band) accumulation indicates autophagy. |

| p62 (SQSTM1) | ~62 kDa | Decrease indicates autophagic flux. |

Troubleshooting Logic Flow

Caption: Figure 2. Step-by-step diagnostic workflow for identifying the specific mechanism of this compound resistance.

References

-

Ikeda, K., et al. (2000). Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro.[7] Clinical Cancer Research, 6(11), 4409-4415.

-

Murayama, N., et al. (2002). Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound.[8] Japanese Journal of Cancer Research, 93(9), 1039-1043.

-

Li, J., et al. (2010).[9] Inhibition of autophagy augments 5-fluorouracil chemotherapy in human colon cancer in vitro and in vivo model.[10] European Journal of Cancer, 46(10), 1900-1909.

-

Oguri, T., et al. (2007).[11] MRP8/ABCC11 directly confers resistance to 5-fluorouracil. Molecular Cancer Therapeutics, 6, 122.

-

Kobayakawa, M., & Kojima, Y. (2011). This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer.[12][13] Therapeutics and Clinical Risk Management, 7, 429.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacogenomics of Human ABC Transporter ABCC11 (MRP8): Potential Risk of Breast Cancer and Chemotherapy Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ABCC11 - Wikipedia [en.wikipedia.org]

- 6. ABCC11 gene polymorphism as a potential predictive biomarker for an oral 5-fluorouracil derivative drug S-1 treatment in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of autophagy augments 5-fluorouracil chemotherapy in human colon cancer in vitro and in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced Autophagy in 5-Fluorouracil Resistant Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacogenetics of human ABC transporter ABCC11: new insights into apocrine gland growth and metabolite secretion [frontiersin.org]

- 12. dovepress.com [dovepress.com]

- 13. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Tegafur Oral Bioavailability in Preclinical Models

Topic: Troubleshooting poor oral bioavailability of Tegafur in lab animals Persona: Senior Application Scientist, DMPK Division Last Updated: January 30, 2026

Introduction: The "Bioavailability" Illusion

As a Senior Application Scientist, I frequently encounter researchers struggling with "poor bioavailability" of this compound (FT) in rodent models. In 80% of these cases, the drug is being absorbed perfectly fine. The problem is rarely absorption (the entry of this compound into systemic circulation); rather, it is a failure of metabolic activation or rapid degradation of the active metabolite.

This compound is a prodrug.[1][2][3] It has no cytotoxic activity until converted to 5-Fluorouracil (5-FU). When you observe "low efficacy" or "low plasma levels," you must distinguish between the parent drug (this compound) and the active metabolite (5-FU).

This guide addresses the three critical failure points: Formulation (Input) , Activation (Conversion) , and Catabolism (Output) .

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the root cause.

Figure 1: Diagnostic workflow for isolating the cause of low drug exposure.

Part 2: Troubleshooting Guides & FAQs

Section 1: The Activation Bottleneck (Species Differences)

Q: I administered a high dose of this compound to rats, but plasma 5-FU is negligible. Why?

A: You are likely fighting a species-specific enzymatic deficiency. In humans, this compound is converted to 5-FU primarily by CYP2A6 .[3][4] Rats and mice do not express CYP2A6. They express orthologs (CYP2A5 in mice, CYP2A1/2 in rats) which have significantly different catalytic efficiencies for this compound hydroxylation [1, 2].

-

The Artifact: High levels of circulating this compound (parent) but trace levels of 5-FU (metabolite).

-

The Fix: You cannot "force" this conversion in wild-type rodents simply by increasing the dose (which may saturate the limited enzymes available).

-

Option A: Use a humanized mouse model expressing human CYP2A6.

-

Option B: Co-administer with Uracil (UFT protocol).[5] Uracil competes with 5-FU for degradation enzymes, artificially boosting 5-FU half-life to compensate for slow production.

-

Table 1: Species-Specific Metabolic Differences

| Feature | Human | Mouse | Rat | Impact on Study |

| Primary Converter | CYP2A6 | CYP2A5 | CYP2A1/2 | Rodents convert this compound |

| DPD Activity | Variable | High | High | Rodents clear 5-FU faster, requiring DPD inhibitors (Gimeracil). |

| Coumarin 7-OH | High | High | Negligible | Standard CYP2A6 marker substrates (Coumarin) do not work in rats [2].[6] |

Section 2: The Degradation Problem (DPD Saturation)

Q: We see a spike in 5-FU, but it disappears within 30 minutes. Is this bioavailability?

A: No, this is clearance . 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD) in the liver and gut. In rodents, DPD activity is exceptionally high.

-

Mechanism: Even if this compound is converted to 5-FU, DPD destroys it before it reaches the tumor.

-

The Solution (S-1 Formulation): You must mimic the clinical "S-1" formulation. S-1 contains Gimeracil (CDHP) , a potent DPD inhibitor [3].

-

Clinical Ratio: this compound : Gimeracil : Oteracil = 1 : 0.4 : 1 (molar).

-

Preclinical Adjustment: In rats, you may need to adjust the Gimeracil ratio to maintain effective DPD inhibition due to faster metabolic clearance of the inhibitor itself.

-

Figure 2: The metabolic pathway of this compound. Gimeracil is required to block the DPD "drain" to maintain therapeutic 5-FU levels.

Section 3: Formulation & Vehicle (The "Input" Problem)

Q: this compound precipitates in my PBS vehicle. Can I use DMSO?

A: Avoid DMSO for oral gavage if possible, as it can damage the GI mucosa and alter absorption kinetics. This compound is lipophilic but dispersible.

Recommended Protocol: 0.5% CMC-Na Suspension Sodium Carboxymethyl Cellulose (CMC-Na) is the industry standard for this compound/S-1 suspension in toxicology and PK studies [4].

Step-by-Step Preparation:

-

Weighing: Calculate the required amount of CMC-Na to make a 0.5% (w/v) solution in distilled water.

-

Hydration: Slowly add CMC-Na powder to warm water (50-60°C) while stirring vigorously to prevent clumping. Allow it to hydrate fully (clear solution) before cooling.

-

Drug Dispersion:

-

Grind this compound (and modulators Gimeracil/Oteracil if using) to a fine powder using a mortar and pestle.

-

Add a small volume of the 0.5% CMC solution to the powder to create a smooth paste (levigation).

-

Gradually add the remaining CMC solution while stirring.

-

-

Homogenization: Sonicate for 10–15 minutes. The result should be a uniform white suspension, not a solution.

-

Storage: Prepare fresh. If storage is necessary, keep at 4°C for no more than 24 hours and re-suspend (vortex) immediately before dosing.

Part 3: Validated Experimental Workflow

To definitively troubleshoot your bioavailability issue, run this PK Bridge Study :

Objective: Distinguish between absorption failure and metabolic failure.

Groups:

-

Group A (IV Control): this compound IV (dissolved in saline/small % ethanol). Establishes 100% bioavailability baseline.

-

Group B (Oral - Parent): this compound Oral (in 0.5% CMC).

-

Group C (Oral - Modulated): this compound + Gimeracil (1:0.4 molar ratio) Oral.

Sampling:

-

Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

CRITICAL: You must assay for BOTH this compound and 5-FU using LC-MS/MS.

Data Interpretation:

| Observation | Diagnosis | Action |

| Group B: Low this compound | Poor Absorption | Improve formulation (micronize particle size, check pH). |

| Group B: High this compound, Low 5-FU | Poor Activation | Rodent CYP limitation. Switch to Group C (Modulated) or humanized model. |

| Group C: High 5-FU vs Group B | DPD Clearance | Success. The issue was rapid degradation, not absorption. |

References

-

Yamazaki, H., et al. (2001). "Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro."[3][4] Drug Metabolism and Disposition.

-

Donato, M. T., et al. (2000). "Species differences in the metabolism of this compound by liver microsomes." Drug Metabolism and Disposition.

-

Shirasaka, T., et al. (1996). "Development of a novel form of oral 5-fluorouracil derivative (S-1) directed to the potentiation of the tumor selective cytotoxicity of 5-fluorouracil by two biochemical modulators." Anti-Cancer Drugs.[5][7][8]

-

Gad, S. C., et al. (2016). "Vehicle selection for nonclinical oral safety studies." International Journal of Toxicology.

Sources

- 1. Oral uracil-tegafur: an alternative to intravenous 5-fluorouracil? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

Technical Support Center: Tegafur In-Vitro Optimization Guide

Executive Summary & Core Challenge

The Problem: Researchers frequently report "poor solubility" or "lack of potency" when using Tegafur in cell-based assays. The Reality: The issue is rarely just physical solubility. It is often a combination of improper solvent dilution techniques (causing microscopic precipitation) and biological inactivity due to the absence of metabolic activation.

This compound is a prodrug .[1][2][3][4][5][6] Unlike 5-Fluorouracil (5-FU), it requires hepatic activation by CYP2A6 to become cytotoxic. If your cell line lacks this enzyme, this compound will appear inactive regardless of how well it is dissolved.

This guide addresses both the physicochemical (solubility) and biological (activation) barriers to successful data generation.

Physicochemical Profile & Solvent Selection[7][8]

This compound is a lipophilic fluoropyrimidine derivative. It is sparingly soluble in water but highly soluble in organic solvents.

Solvent Compatibility Table

| Solvent | Max Solubility | Suitability for Cell Culture | Notes |

| DMSO | ~50 mg/mL | High (Standard) | Gold standard. Must be kept < 0.5% (v/v) in final assay to avoid solvent toxicity. |

| Ethanol | ~20 mg/mL | Moderate | Viable alternative if cells are DMSO-sensitive. Higher volatility requires careful sealing. |

| Water/PBS | < 5 mg/mL | Low | Not recommended for stock preparation. Difficult to dissolve; prone to precipitation. |

| DMF | ~30 mg/mL | Low | Often too toxic for sensitive cell lines even at low concentrations. |

Protocol A: Master Stock Preparation (The Foundation)

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Materials:

-

This compound Powder (Store at -20°C, desiccated)

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade)

-

Vortex mixer[1]

-

Sonicator (water bath)

Step-by-Step Procedure:

-

Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents atmospheric moisture condensation, which degrades the compound and ruins solubility.

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

-

Note: We recommend 20 mM as a safe starting point to ensure easy dilution later.

-

-

Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

-

Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.

-

Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).

Protocol B: The "Solvent Sandwich" Dilution (Preventing the Crash)

The Issue: "Crashing out." When you pipette a high-concentration DMSO stock directly into a large volume of aqueous media, the rapid polarity change forces the hydrophobic drug out of solution, forming invisible micro-crystals. These crystals sink, leading to inconsistent dosing.

The Solution: Use an intermediate dilution step.

Workflow Diagram (Graphviz):

Caption: The "Solvent Sandwich" technique minimizes precipitation shock by stepping down the DMSO concentration gradually.

Procedure:

-

Prepare Intermediate: Dilute your Master Stock 1:10 using sterile PBS or serum-free media.

-

Technique: Add the DMSO stock dropwise into the PBS while vortexing. Do not add PBS to the DMSO.

-

-

Prepare Final Working Solution: Dilute the Intermediate solution into your complete cell culture media to reach the desired assay concentration.

-

Target: Ensure final DMSO concentration is ≤ 0.5% (ideally 0.1%).

-

-

Immediate Use: Use this solution immediately. Do not store diluted aqueous solutions.

Protocol C: The Biological Activation (Crucial)

The Senior Scientist's Insight: If your solubility is perfect but your IC50 curve is flat, you are likely missing the enzyme CYP2A6 . This compound is metabolically inert in vitro without it. Most standard cell lines (HeLa, HEK293, MCF-7) have negligible CYP2A6 activity.

Mechanism of Action:

Caption: this compound requires hepatic activation (CYP2A6) to convert into the active agent 5-FU.[4] Without this, in-vitro toxicity is minimal.

Solution: The S9 Activation Assay To simulate the liver environment in a petri dish, you must supplement your media.

-

Reagent: Purchase Liver S9 Fraction (human or rat) and an NADPH Regenerating System (Cofactors).

-

Protocol Modification:

-

Prepare "Activation Media": Media + 10% S9 Fraction + Cofactors (G6P, NADP+).

-

Incubate cells with this compound in this Activation Media for 4–6 hours.

-

Wash cells with PBS.[1]

-

Replace with standard growth media and incubate for 48–72 hours.

-

Measure viability (MTT/CCK-8).

-

Troubleshooting & FAQs

Q1: My this compound solution turns cloudy when I add it to the media. What went wrong? A: You likely experienced "solvent shock." This happens when a high volume of DMSO stock is added too quickly to aqueous media.

-

Fix: Use the "Solvent Sandwich" method (Protocol B).

-

Fix: Ensure your media is pre-warmed to 37°C. Cold media accelerates precipitation.

Q2: I treated HCT-116 cells with 100 µM this compound, but they are still 100% viable. Is the drug bad? A: The drug is likely fine; your experimental design is missing the activation step. HCT-116 cells have low endogenous CYP2A6 expression. You are effectively treating them with salt water. You must use the S9 Activation Protocol (Protocol C) or switch to using 5-FU directly if you only want to test downstream sensitivity.

Q3: Can I use Cyclodextrin to improve solubility? A: Yes. HP-β-CD (2-hydroxypropyl-beta-cyclodextrin) is an excellent excipient.

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in PBS. Use this vehicle to dilute your DMSO stock. The cyclodextrin encapsulates the lipophilic this compound, preventing precipitation in the aqueous phase.

Q4: How stable is this compound in culture media? A: this compound is chemically stable in neutral pH media for 24–48 hours. However, it is light-sensitive.

-

Precaution: Wrap tubes in aluminum foil and perform experiments in low-light conditions where possible.

References

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]

- Ikeda, K., et al. "Liver S9 fraction activation of this compound in in-vitro assays." Clinical Cancer Research.

-

Yamazaki, H., et al. "CYP2A6 is the principal cytochrome P450 responsible for the metabolism of this compound to 5-fluorouracil in human liver microsomes." Drug Metabolism and Disposition. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ascopubs.org [ascopubs.org]

- 4. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Tegafur Protocols for DPD-Deficient Models

Status: Active Last Updated: January 30, 2026 Support Tier: Senior Application Scientist Level

Introduction: The "Metabolic Trap" in DPD-Deficient Models

Welcome to the Technical Support Center. You are likely accessing this guide because your standard Tegafur protocols are resulting in unexpected mortality or severe toxicity in your DPD-deficient (DPD-/- or DPYD variant) models.

The Core Issue: this compound is a prodrug of 5-Fluorouracil (5-FU).[1][2][3][4][5] In a standard model, Dihydropyrimidine Dehydrogenase (DPD) rapidly catabolizes 80-85% of the generated 5-FU into inactive metabolites.[6] In a DPD-deficient model, this "drain" is plugged. Consequently, a standard dose of this compound results in a massive, sustained accumulation of active 5-FU, shifting the therapeutic window into a lethal range.

This guide provides the calculated adjustments required to stabilize your study.

Module 1: Dose Optimization (The Calculator)

Objective: Establish a safe therapeutic window by matching the Area Under the Curve (AUC) of active 5-FU in DPD-deficient models to that of wild-type controls.

The Protocol: "Start Low, Titrate Up"

Do NOT use standard literature doses (e.g., those derived from BALB/c or C57BL/6 wild-type mice) for DPD-deficient strains. The clearance rate in your model is near zero.

Dose Adjustment Table

| Parameter | Standard Model (Wild-Type) | DPD-Deficient Model (DPD-/- or DPYD Variant) | Action Required |

| Metabolic Status | Rapid 5-FU clearance via hepatic DPD. | Negligible 5-FU clearance. | Drastic Dose Reduction |

| Starting Dose (this compound) | 100% (Reference Baseline) | 10% - 25% of Standard Dose | Initiate at 10%; escalate only if toxicity < Grade 1. |

| Dosing Frequency | Daily (QD) or BID | Every 2-3 Days (Q2D/Q3D) | Extend intervals to allow renal clearance of active metabolites. |

| Route | Oral Gavage (PO) | Oral Gavage (PO) | Maintain route; bioavailability remains high. |

| Safety Margin | High (DPD buffers overdose) | Zero (No metabolic buffer) | Mandatory daily weight monitoring. |

Critical Note: If you are using S-1 (this compound/Gimeracil/Oteracil), be aware that Gimeracil is a potent DPD inhibitor. Using S-1 in a DPD-deficient model is mechanistically redundant and complicates dosing. Pure this compound is recommended for PK studies in these models to isolate the variable.

Module 2: Toxicity Management (The Troubleshooter)

Objective: Identify and mitigate toxicity before it becomes irreversible.

Mechanism of Toxicity

In DPD-deficient models, the toxicity is not caused by the this compound itself, but by the inability to clear the generated 5-FU. This leads to profound DNA/RNA damage in rapidly dividing tissues (gut epithelium, bone marrow).

Visualizing the Pathway

The following diagram illustrates why the "Plugged Drain" (DPD Deficiency) causes upstream accumulation of toxic metabolites.